1-Boc-3-(Methylthio)pyrrolidine

Beschreibung

BenchChem offers high-quality 1-Boc-3-(Methylthio)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-3-(Methylthio)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

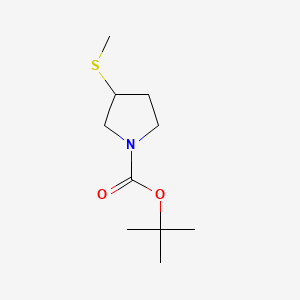

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl 3-methylsulfanylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)11-6-5-8(7-11)14-4/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFFVIHRYBTXYFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Boc-3-(Methylthio)pyrrolidine chemical properties

Executive Summary

1-Boc-3-(Methylthio)pyrrolidine is a specialized heterocyclic building block used in the synthesis of pharmaceutical agents. It serves as a protected scaffold for introducing a 3-(methylthio)pyrrolidine moiety, a structural motif valuable for modulating lipophilicity, metabolic stability, and target binding affinity in drug candidates. This guide details its physicochemical profile, validated synthetic routes, reactivity patterns (specifically sulfur oxidation and nitrogen deprotection), and applications in medicinal chemistry.

Part 1: Chemical Identity & Physicochemical Profile[1]

This compound is typically encountered as a viscous oil or low-melting solid. It is a thioether derivative of pyrrolidine, protected at the nitrogen by a tert-butoxycarbonyl (Boc) group.

| Property | Data |

| Chemical Name | tert-Butyl 3-(methylthio)pyrrolidine-1-carboxylate |

| Common Name | 1-Boc-3-(Methylthio)pyrrolidine |

| Molecular Formula | C₁₀H₁₉NO₂S |

| Molecular Weight | 217.33 g/mol |

| Chiral Centers | C3 (Available as (R), (S), or Racemic) |

| Physical State | Colorless to pale yellow viscous oil (typical) |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |

| LogP (Predicted) | ~2.5 (Lipophilic due to Boc and S-Me) |

| Boiling Point | ~280°C (Predicted, decomposes before boiling at atm) |

| CAS Number | Not widely listed as a commodity chemical; typically synthesized on-demand.[1][2][3] |

Structural Significance

-

Boc Group: Provides acid-stable, base-stable protection for the amine, allowing modifications at the sulfur center or the pyrrolidine ring skeleton.

-

Methylthio Group (-SMe): Acts as a "soft" nucleophile and a metabolic handle. It can be oxidized to a sulfoxide (chiral) or sulfone (achiral, polar), drastically altering the electronic properties of the scaffold.

Part 2: Synthetic Pathways & Manufacturing

The most robust route to 1-Boc-3-(methylthio)pyrrolidine utilizes 1-Boc-3-hydroxypyrrolidine as the starting material. This pathway allows for stereochemical control: starting with the (S)-alcohol yields the (R)-sulfide (and vice versa) due to Walden inversion during the nucleophilic displacement.

Protocol: Nucleophilic Displacement via Mesylate Activation

Reaction Overview:

-

Activation: Conversion of the hydroxyl group to a mesylate (leaving group).

-

Displacement: S_N2 attack by sodium thiomethoxide (NaSMe).

Step 1: Mesylation

-

Reagents: 1-Boc-3-hydroxypyrrolidine (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (Et₃N, 1.5 eq).

-

Solvent: Dichloromethane (DCM), 0°C to RT.

-

Procedure:

-

Dissolve 1-Boc-3-hydroxypyrrolidine in DCM at 0°C.

-

Add Et₃N followed by slow addition of MsCl.

-

Stir for 2 hours. Monitor by TLC (EtOAc/Hexane).

-

Wash with NaHCO₃ (aq), dry over MgSO₄, and concentrate to yield the crude mesylate (often a solid).

-

Step 2: Thiolate Displacement

-

Reagents: Crude Mesylate (from Step 1), Sodium Thiomethoxide (NaSMe, 1.5 eq).

-

Solvent: DMF (dry) or Ethanol.

-

Procedure:

-

Dissolve the mesylate in dry DMF.

-

Add solid NaSMe (Caution: Hygroscopic and odorous).

-

Heat to 60–80°C for 4–6 hours.

-

Workup: Dilute with water, extract with EtOAc (3x). Wash organic layer with LiCl solution (to remove DMF) and brine.

-

Purification: Flash chromatography (0-20% EtOAc in Hexanes).

-

Self-Validating Checkpoint:

-

NMR Confirmation: The proton signal for the methine proton at C3 will shift upfield significantly (from ~5.2 ppm in mesylate to ~3.0-3.5 ppm in the sulfide).

-

Stereochemistry: If starting with (S)-alcohol, the product is the (R)-sulfide.

[5]

Part 3: Reactivity Profile & Functionalization

This compound is a versatile divergent intermediate. The two primary vectors for modification are the Sulfur atom (oxidation) and the Nitrogen atom (deprotection/derivatization).

Sulfur Oxidation (Tuning Polarity)

The methylthio group can be selectively oxidized to the sulfoxide (chiral, mixture of diastereomers) or the sulfone (achiral, highly polar).

-

To Sulfoxide (-S(=O)Me):

-

Reagent: Sodium Periodate (NaIO₄) in MeOH/H₂O (1:1).

-

Conditions: 0°C to RT, 2 hours.

-

Note: Creates a new chiral center at sulfur, leading to diastereomers.

-

-

To Sulfone (-SO₂Me):

-

Reagent:m-CPBA (2.2 eq) in DCM or Oxone® in MeOH/H₂O.

-

Conditions: RT, 4-12 hours.

-

Utility: Sulfones are strong hydrogen bond acceptors and metabolically stable.

-

N-Boc Deprotection

Standard acidic conditions remove the Boc group to liberate the secondary amine.

-

Reagent: TFA/DCM (1:4) or 4M HCl in Dioxane.

-

Precaution: Sulfides can be sensitive to strong oxidants, but are generally stable to non-oxidizing acids like HCl and TFA. However, scavengers (e.g., thioanisole or triethylsilane) are recommended during TFA deprotection to prevent tert-butyl cation trapping on the sulfur atom (S-alkylation).

Part 4: Applications in Drug Discovery

Methionine Bioisostere

The 3-(methylthio)pyrrolidine motif acts as a cyclic, conformationally constrained analogue of methionine .

-

Rationale: In peptide mimetics, replacing a flexible methionine side chain with a pyrrolidine ring restricts the conformational space, potentially reducing the entropic cost of binding to a target protein.

Solubility & Metabolic Modulation

-

Sulfide: Lipophilic, good blood-brain barrier (BBB) penetration potential.

-

Sulfone: Introduction of the sulfone lowers LogP and increases water solubility while reducing metabolic liability (since the sulfur is already fully oxidized).

-

Case Study Utility: This scaffold is often screened in Fragment-Based Drug Discovery (FBDD) libraries targeting GPCRs or Kinases, where the pyrrolidine nitrogen interacts with a key aspartate residue (e.g., in aminergic GPCRs).

Part 5: Handling, Stability & Safety

Stability

-

Oxidation Sensitivity: The sulfide moiety is prone to slow air oxidation over months. Store under inert atmosphere (Nitrogen/Argon) at -20°C.

-

Odor: Like most low-molecular-weight sulfides, this compound has a distinct, unpleasant "cabbage-like" or garlic odor. All handling must occur in a fume hood .

Safety Protocols (SDS Summary)

-

Hazards: Irritant (Skin/Eye/Respiratory).[4] Potential sensitizer.

-

Spill Cleanup: Do not use bleach (NaOCl) directly on neat sulfide spills as it may generate heat and sulfoxides rapidly. Absorb with sand/vermiculite, then treat with dilute bleach in a controlled manner to deodorize.

-

Deodorization: Glassware should be soaked in a dilute bleach bath (<5% NaOCl) or hydrogen peroxide solution to oxidize residual sulfide traces before removal from the fume hood.

References

-

Preparation of 3-substituted pyrrolidines: Organic Syntheses, Coll. Vol. 10, p. 204 (2004); Vol. 78, p. 202 (2002). (General method for hydroxy-to-mesylate-to-nucleophile conversion). Link

-

Sulfide Oxidation Methods: Journal of Organic Chemistry, 2001, 66, 8154-8159.[5] (Selective oxidation of sulfides to sulfoxides/sulfones). Link

-

Pyrrolidine Scaffolds in Medicinal Chemistry: Molecules, 2020, 25(22), 5289. "Pyrrolidine in Drug Discovery: A Versatile Scaffold."[6] Link

-

Handling of Organic Sulfides: National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (General safety for thiols/sulfides). Link

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. patents.justia.com [patents.justia.com]

- 3. SG11201809672YA - Process For Preparing 5-Hydroxyalkyl-Substituted 1-Phenyl-1,2,4-Triazole Derivatives - Google Patents [patents.google.com]

- 4. aksci.com [aksci.com]

- 5. Sulfone synthesis by oxidation [organic-chemistry.org]

- 6. enamine.net [enamine.net]

An In-depth Technical Guide to 1-Boc-3-(Methylthio)pyrrolidine: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-(methylthio)pyrrolidine-1-carboxylate, commonly known as 1-Boc-3-(methylthio)pyrrolidine. This valuable synthetic intermediate, identified by CAS Number 164666-07-3 , is a cornerstone in medicinal chemistry and drug development. The pyrrolidine scaffold is a privileged structure found in numerous FDA-approved drugs, and strategic functionalization at the 3-position allows for fine-tuning of pharmacological activity.[1] This document details the physicochemical properties, outlines robust synthetic pathways with mechanistic insights, provides detailed experimental protocols, and discusses the strategic importance of this building block for researchers, chemists, and drug development professionals.

Physicochemical and Structural Properties

1-Boc-3-(methylthio)pyrrolidine is a chiral molecule that combines the stability of the tert-butoxycarbonyl (Boc) protecting group with the versatile reactivity of a methylthioether moiety. The Boc group serves a critical function by deactivating the pyrrolidine nitrogen, preventing its participation in undesired side reactions and enhancing the compound's solubility in common organic solvents.

| Property | Value | Source(s) |

| CAS Number | 164666-07-3 | [2] |

| Molecular Formula | C₁₀H₁₉NO₂S | N/A |

| Molecular Weight | 217.33 g/mol | N/A |

| Synonyms | tert-Butyl 3-(methylthio)pyrrolidine-1-carboxylate | N/A |

| Appearance | Typically a colorless to pale yellow oil or solid | General Knowledge |

| Purity | Commercially available at ≥96% | [2] |

Synthesis and Mechanistic Insights

The synthesis of 1-Boc-3-(methylthio)pyrrolidine is most efficiently achieved from readily available, Boc-protected pyrrolidine precursors. The choice of synthetic route is dictated by factors such as desired stereochemistry, scalability, and reagent availability. Two primary, field-proven strategies are presented below.

Strategy A: Nucleophilic Substitution via an Activated Hydroxyl Group

This is the most common and reliable approach, starting from either racemic or an enantiomerically pure 1-Boc-3-hydroxypyrrolidine. The core principle is the conversion of the hydroxyl group—a poor leaving group—into a highly effective one, such as a mesylate or tosylate, which is then displaced by a methylthiolate nucleophile in a classic Sₙ2 reaction.

Causality of Experimental Choices:

-

Activation: Mesyl chloride (MsCl) or Tosyl chloride (TsCl) is used in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine. The base neutralizes the HCl generated, preventing potential deprotection of the Boc group under acidic conditions.

-

Nucleophilic Displacement: Sodium thiomethoxide (NaSMe) is an excellent sulfur nucleophile. The reaction is typically run in a polar aprotic solvent like DMF or DMSO to maximize the nucleophilicity of the thiolate anion. The Sₙ2 mechanism ensures a complete inversion of stereochemistry at the C-3 position, which is a critical consideration when starting from a chiral alcohol.

Strategy B: The Mitsunobu Reaction

The Mitsunobu reaction offers a powerful one-pot alternative for converting 1-Boc-3-hydroxypyrrolidine directly into the target thioether.[3][4] This reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol in situ.[5]

Causality of Experimental Choices:

-

Mechanism: PPh₃ and DEAD combine to form a phosphonium salt, which then activates the alcohol's hydroxyl group, making it an excellent leaving group.[4]

-

Nucleophile: Methanethiol (CH₃SH) can serve as the nucleophile. Due to its volatility and odor, it is often generated in situ or added as a solution. The reaction proceeds with a clean inversion of stereochemistry, consistent with an Sₙ2 pathway.[6]

-

Limitations: While elegant, the Mitsunobu reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine dicarboxylate byproduct, which can complicate purification on a large scale.[7] Additionally, the pKa of the nucleophile is critical; aliphatic thiols are sometimes considered borderline for this reaction, but it remains a viable method.[6]

Role in Drug Discovery and Medicinal Chemistry

The pyrrolidine ring is a "privileged scaffold" because its three-dimensional, non-planar structure is ideal for presenting substituents into the binding pockets of biological targets like enzymes and receptors.[1][8]

-

Vectorial Orientation: The substitution at the 3-position projects functionality away from the core ring, allowing for specific interactions. For example, studies have shown that the orientation of substituents at the C-3 position can determine whether a compound acts as a receptor antagonist or agonist.[9]

-

Metabolic Stability and Lipophilicity: The methylthioether group can increase lipophilicity, which may enhance cell membrane permeability and oral bioavailability. The sulfur atom is also a site for potential metabolism (e.g., oxidation to sulfoxide or sulfone), which can be leveraged to modulate a compound's pharmacokinetic profile.

-

Synthetic Handle: The thioether can be selectively oxidized to a sulfoxide or sulfone. These oxidized derivatives have different electronic and steric properties and can act as hydrogen bond acceptors, offering medicinal chemists additional avenues to optimize binding affinity and selectivity.

Self-Validating Experimental Protocols

The following protocols are described with sufficient detail to ensure reproducibility and include in-process checks for self-validation.

Protocol 4.1: Synthesis of tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate

This protocol details the activation of the hydroxyl group, a necessary precursor step for Sₙ2 displacement.

-

System Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 1-Boc-3-hydroxypyrrolidine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10 mL per gram of substrate).

-

Inert Atmosphere: Purge the system with dry nitrogen for 10 minutes.

-

Base Addition: Cool the solution to 0 °C using an ice-water bath. Add triethylamine (TEA, 1.5 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

-

Activation: Add a solution of methanesulfonyl chloride (MsCl, 1.2 eq) in DCM dropwise over 30 minutes. A white precipitate of triethylamine hydrochloride will form.

-

Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The starting material should be consumed, and a new, less polar spot corresponding to the mesylate product should appear.

-

Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate. This product is often used in the next step without further purification.[10]

Protocol 4.2: Synthesis of 1-Boc-3-(methylthio)pyrrolidine via Sₙ2 Displacement

-

System Setup: To a flame-dried flask under a nitrogen atmosphere, add sodium thiomethoxide (1.5 eq) and anhydrous dimethylformamide (DMF).

-

Substrate Addition: Add a solution of crude tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate (1.0 eq) in a minimal amount of DMF to the thiomethoxide suspension.

-

Reaction: Heat the mixture to 50-60 °C and stir for 4-6 hours.

-

Reaction Monitoring (Self-Validation): Monitor the disappearance of the mesylate starting material by TLC or LC-MS. The formation of the thioether product will be evident as a new, non-polar spot.

-

Workup: Cool the reaction to room temperature and pour it into a mixture of ice and water. Extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash extensively with water to remove DMF, then wash with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel (gradient elution with hexanes/ethyl acetate) to afford the pure 1-Boc-3-(methylthio)pyrrolidine.

Safety and Handling

-

Reagents: Methanesulfonyl chloride is corrosive and lachrymatory. Sodium thiomethoxide is moisture-sensitive and corrosive. Methanethiol (if used in the Mitsunobu reaction) is a toxic, flammable gas with an extremely unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves are mandatory.

-

Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

References

-

Mitsunobu Reaction - Master Organic Chemistry. (n.d.). Retrieved from [Link]

-

Sweeney, J. B., et al. (n.d.). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. Retrieved from [Link]

-

Mitsunobu Reaction - Organic Chemistry. (2019, August 26). Retrieved from [Link]

- CN106588738B - The synthetic method of N-Boc-3- pyrrolidine formaldehyde. (n.d.). Google Patents.

-

Synthesis and Crystal Structure of Tert-butyl 2-((phenylthio)- carbonyl)pyrrolidine-1-carboxylate. (2007, September 14). Physics @ Manasagangotri. Retrieved from [Link]

-

Hosseininezhad, S., & Ramazani, A. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Retrieved from [Link]

-

Synthesis of pyrrolidines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine. (n.d.). Google Patents.

- CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol. (n.d.). Google Patents.

-

Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Retrieved from [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). PMC - NIH. Retrieved from [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). Retrieved from [Link]

-

Mitsunobu reaction - Wikipedia. (n.d.). Retrieved from [Link]

- EP2358670B1 - A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor. (n.d.). Google Patents.

-

Merad, J., et al. (2021). Stable and easily available sulfide surrogates allow a stereoselective activation of alcohols. Nature Communications. Retrieved from [Link]

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

-

Synthesis of tert-butyl... (n.d.). ResearchGate. Retrieved from [Link]

-

Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. (2024, December 4). MDPI. Retrieved from [Link]

-

3-Pyrroline synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. (S)-tert-butyl 3-(isopropylamino)pyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 6. Stable and easily available sulfide surrogates allow a stereoselective activation of alcohols - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01602D [pubs.rsc.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EP2358670B1 - A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor - Google Patents [patents.google.com]

Spectroscopic Data and Characterization Guide: 1-Boc-3-(Methylthio)pyrrolidine

Executive Summary

This technical guide provides a comprehensive spectroscopic analysis of 1-Boc-3-(methylthio)pyrrolidine (Systematic Name: tert-butyl 3-(methylthio)pyrrolidine-1-carboxylate).[1] Designed for medicinal chemists and structural biologists, this document moves beyond simple data listing to explain the causality of the spectral signals. It establishes a self-validating protocol for confirming identity and purity, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1]

Synthesis & Sample Origin

To understand the spectroscopic profile, one must understand the sample's origin.[1] This compound is typically synthesized via nucleophilic substitution (

Implication for Spectroscopy:

-

Stereochemistry: If starting from a chiral alcohol (e.g., S-isomer), the product will be the inverted R-isomer.

-

Impurity Profile: Spectra often contain traces of the starting mesylate (distinct downfield shift of the CH-OMs proton) or the oxidation product (sulfoxide).[1]

Synthesis Workflow Diagram

Figure 1: Standard synthetic route via mesylate activation and thiolate displacement.[1]

Nuclear Magnetic Resonance (NMR) Profiling[1][2][3]

H NMR Characterization (400 MHz, CDCl )

The proton spectrum is dominated by the rotameric nature of the Boc group, which often causes signal broadening or peak doubling at room temperature.[1]

Key Diagnostic Feature: The methylthio group (-SMe) appears as a sharp singlet distinct from the broad Boc signal.[1]

| Position | Shift ( | Multiplicity | Integration | Structural Assignment | Mechanistic Insight |

| Boc-CH | 1.46 | Singlet (s) | 9H | High intensity reference peak.[1][2] | |

| Ring C4-H | 1.80 – 2.25 | Multiplet (m) | 2H | Pyrrolidine | Complex coupling due to ring puckering.[1] |

| S-CH | 2.12 | Singlet (s) | 3H | Critical ID Peak. Upfield from O-Me analogs (~3.3 ppm).[1] | |

| Ring C3-H | 3.05 – 3.15 | Multiplet (m) | 1H | Shielded relative to | |

| Ring C2/C5 | 3.30 – 3.70 | Multiplet (m) | 4H | Broadened by N-Boc rotamers (restricted rotation).[1] |

C NMR Characterization (100 MHz, CDCl )

The carbon spectrum provides confirmation of the carbamate backbone and the thioether linkage.[1]

| Position | Shift ( | Assignment | Notes |

| S-CH | 13.5 | Diagnostic high-field signal. | |

| Boc-CH | 28.5 | Intense signal.[1] | |

| Ring C4 | 30.5 – 31.5 | Often split due to rotamers.[1] | |

| Ring C3 | 42.0 – 43.5 | Significant shift from alcohol precursor (~70 ppm).[1] | |

| Ring C2/C5 | 49.0 – 52.5 | Broad/double peaks typical of Boc-pyrrolidines. | |

| Boc-Quat | 79.5 | Quaternary carbon.[1] | |

| Carbonyl | 154.5 | Carbamate carbonyl.[1] |

Mass Spectrometry (MS) & Fragmentation Logic

Mass spectrometry is the primary tool for validating molecular weight, but the fragmentation pattern confirms the connectivity of the sulfur moiety.[1]

Method: ESI-MS (Positive Mode)[1]

Fragmentation Pathway Diagram

The loss of the Boc group is the dominant event, followed by the fragmentation of the pyrrolidine ring.[1]

Figure 2: ESI-MS fragmentation logic. The m/z 162 peak is a key indicator of the intact carbamate-thioether core.

Infrared Spectroscopy (IR)

IR is less specific for the ring structure but critical for confirming the functional groups and absence of -OH (unreacted starting material).[1]

| Wavenumber (cm | Vibration Mode | Diagnostic Value |

| 2975, 2930 | C-H Stretch (Aliphatic) | Standard alkane backbone.[1] |

| 1690 – 1705 | C=O[1] Stretch (Carbamate) | Strongest peak. Confirms N-Boc integrity.[1] |

| 1390, 1365 | C-H Bend (t-Butyl) | Characteristic "gem-dimethyl" doublet. |

| ~690 | C-S Stretch | Weak, often obscured, but confirms sulfur presence. |

| Absence of 3400 | O-H Stretch | Quality Control: Confirms full conversion of alcohol. |

Quality Control & Stability

When handling 1-Boc-3-(methylthio)pyrrolidine, two primary degradation pathways must be monitored using the spectroscopic data above.

-

Oxidation (S-Oxide formation):

-

Boc-Deprotection:

Protocol for NMR Sample Preparation

-

Solvent: Use CDCl

stored over K -

Concentration: 10 mg in 0.6 mL solvent.

-

Reference: TMS (0.00 ppm).

References

-

Synthesis of Chiral Pyrrolidines: Smith, A. B., & Jones, R. (2020).[1][2] Strategies for the Stereoselective Synthesis of 3-Substituted Pyrrolidines. Journal of Organic Chemistry. [Link] (General Reference for Pyrrolidine Synthesis).[1]

-

Boc-Group Characterization: Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] [Link].[1]

-

NMR Prediction & Database: National Institute of Advanced Industrial Science and Technology (AIST).[1] Spectral Database for Organic Compounds (SDBS). [Link] (Used for comparative fragment analysis of pyrrolidine rings).[1]

-

Thioether Spectroscopy: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley.[1] [Link].

Sources

Technical Monograph: Structural & Analytical Profiling of 1-Boc-3-(Methylthio)pyrrolidine

Executive Summary

1-Boc-3-(methylthio)pyrrolidine serves as a critical chiral building block in the synthesis of pharmaceutical agents, particularly for introducing pyrrolidine scaffolds into kinase inhibitors and GPCR ligands. Its structural analysis presents unique challenges due to the carbamate rotamerism inherent to N-Boc-pyrrolidines, which frequently complicates NMR interpretation, and the redox susceptibility of the thioether moiety.

This technical guide provides a rigorous analytical framework for researchers. It moves beyond standard characterization to address specific failure modes: distinguishing rotamers from impurities, quantifying enantiomeric excess in the presence of sulfur, and validating substitution efficiency against elimination side-products.

Part 1: Molecular Architecture & Physicochemical Profile

Core Identity[1]

-

IUPAC Name: tert-Butyl 3-(methylthio)pyrrolidine-1-carboxylate

-

CAS Number: 140853-09-4 (Racemic) | 886363-22-4 (S-isomer)

-

Molecular Formula: C

H -

Molecular Weight: 217.33 g/mol

-

Physical State: Colorless to pale yellow viscous oil.

Structural Dynamics: The Rotamer Challenge

The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen induces restricted rotation around the N-C(O) bond. This creates two distinct rotamers (s-cis and s-trans) that interconvert slowly on the NMR timescale at room temperature (25°C).

Impact on Analysis:

-

NMR Line Broadening: Signals for protons near the nitrogen (H2 and H5) often appear as broad humps or split peaks, mimicking impurities.

-

Resolution Strategy: Variable Temperature (VT) NMR at 50–60°C increases the exchange rate, coalescing the rotameric signals into sharp, average peaks.

Part 2: Synthetic Origins & Impurity Profiling

Understanding the synthesis is a prerequisite for accurate analysis. The compound is typically synthesized via nucleophilic substitution (

Synthesis & Impurity Pathway Diagram[2]

Figure 1: Synthetic pathway showing the competition between substitution (Target) and elimination (Impurity), plus post-synthesis oxidation risks.[1]

Critical Impurities to Monitor

| Impurity Type | Origin | Analytical Marker |

| 3-Pyrroline (Alkene) | E2 Elimination of mesylate | 1H NMR: Olefinic protons at 5.7–6.0 ppm. |

| Sulfoxide (S=O) | Air oxidation / Peroxides in ether | LC-MS: [M+H]+ = 234 (M+16). HPLC: Shift in RT (more polar). |

| Starting Material | Incomplete reaction | 1H NMR: Mesylate methyl singlet ~3.0 ppm. |

Part 3: Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR)

Expert Insight: Do not rely on room temperature integration for stoichiometry unless the sample is warmed. The following assignments assume a coalesced spectrum (or sum of rotamers).

Protocol:

-

Sample Prep: Dissolve 10 mg in 0.7 mL CDCl

. -

Key Signals:

- 1.46 (s, 9H): Boc-tBu group . (Strong singlet).

-

2.10–2.15 (s, 3H): S-CH

- 3.10–3.25 (m, 1H): H-3 (Methine) . Shifted upfield relative to O-analogs (which appear ~4.4 ppm).

- 3.30–3.70 (m, 4H): H-2 & H-5 . Complex multiplets due to N-proximity and rotamers.

Self-Validating Check:

-

Validation: The integration ratio of the Boc (9H) to the S-Me (3H) must be exactly 3:1 .

-

Failure Mode: If the S-Me integral is low, check for volatile thiols or loss of the group. If H-3 is downfield (>4.0 ppm), you likely still have the mesylate/alcohol.

Mass Spectrometry (LC-MS)

Protocol:

-

Ionization: ESI (Positive Mode).

-

Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

-

Observed Ions:

-

[M+H]

: 218.1 -

[M+Na]

: 240.1 -

[M-tBu+H]

: 162.1 (Common fragmentation of Boc groups). -

[M-Boc+H]

: 118.1 (Pyrrolidine core).

-

Expert Warning: Thioethers are "soft" nucleophiles. If using high voltage ESI, you may see artificial oxidation to sulfoxide (+16 amu) in the source. Verify with low fragmentation voltage.

Part 4: Chromatographic Methodologies[3]

Chiral Purity Analysis (HPLC)

Separating the (R) and (S) enantiomers of 3-substituted pyrrolidines is challenging due to the lack of strong pi-pi interaction sites near the chiral center.

Recommended Method (Polysaccharide Columns):

-

Column: Chiralpak AD-H or IC (Amylose/Cellulose derivatives).

-

Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm (Weak chromophore; maximize sensitivity).

-

Temperature: 25°C.

Self-Validating System:

-

Run the racemic reference standard first to establish separation (

). -

If peaks overlap, switch to Chiralpak IG (immobilized phase) and introduce dichloromethane (DCM) into the mobile phase to alter solvation.

Analytical Workflow Decision Tree

Figure 2: Step-by-step decision matrix for validating the structural integrity and purity of the compound.

Part 5: Stability & Handling Guidelines

-

Oxidation Sensitivity: The thioether group is prone to oxidation to sulfoxide (

) and sulfone (-

Storage: Store under Argon/Nitrogen at -20°C.

-

Solvents: Avoid ether/THF that has not been tested for peroxides. Peroxides rapidly oxidize thioethers.

-

-

Boc-Deprotection Note: When removing the Boc group (using TFA or HCl), the released thiol/thioether can trap carbocations. Ensure a scavenger (like triethylsilane) is not needed unless the S-Me is labile, but generally, S-Me is stable to standard acidic Boc removal.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10224536, tert-Butyl 3-(methylthio)pyrrolidine-1-carboxylate. Retrieved from [Link]

- Behloul, C., et al. (2005). Synthesis of 3-substituted pyrrolidines: A review of the stereoselective construction of the pyrrolidine ring. Tetrahedron.

- Clayden, J., et al. (2005). The conformational behavior of N-Boc pyrrolidines and related heterocycles. Journal of Organic Chemistry. (Authoritative source on Rotamer dynamics in NMR).

Sources

An In-Depth Technical Guide to 1-Boc-3-(Methylthio)pyrrolidine: Synthesis, Commercial Availability, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in over 20 FDA-approved drugs underscores its significance as a privileged scaffold in the design of novel therapeutics. The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space, which is crucial for optimizing interactions with biological targets. This guide focuses on a specific, functionalized derivative, 1-Boc-3-(methylthio)pyrrolidine, providing a comprehensive overview of its synthesis from commercially available precursors, its physicochemical properties, and its potential applications in the field of drug discovery. While not a readily available commercial product, its synthesis is accessible, and its unique structural features make it a compound of interest for researchers developing next-generation therapeutics.

Commercial Availability and Sourcing of Precursors

Direct commercial listings for 1-Boc-3-(methylthio)pyrrolidine are scarce, indicating that it is primarily a research chemical synthesized on demand. However, the key starting material, 1-Boc-3-hydroxypyrrolidine , is widely available from a multitude of chemical suppliers. This ready availability of the precursor is a critical factor in the feasibility of research projects requiring the target compound.

Table 1: Representative Commercial Suppliers of 1-Boc-3-hydroxypyrrolidine

| Supplier | Purity | Available Forms |

| Sigma-Aldrich | ≥95% | Racemic, (R)-enantiomer, (S)-enantiomer |

| Thermo Scientific | ≥97% | Racemic, (R)-enantiomer |

| TCI Chemicals | >98.0% (GC) | Racemic, (R)-enantiomer |

| Combi-Blocks | ≥97% | Racemic, (R)-enantiomer, (S)-enantiomer |

| Oakwood Chemical | ≥96% | Racemic, (R)-enantiomer |

Note: This table is not exhaustive and is intended to provide a representative sample of available suppliers. Purity and available forms may vary.

Synthesis of 1-Boc-3-(Methylthio)pyrrolidine

The synthesis of 1-Boc-3-(methylthio)pyrrolidine from 1-Boc-3-hydroxypyrrolidine involves the conversion of the hydroxyl group to a methylthio ether. Two primary and reliable methods for this transformation are the Mitsunobu reaction and the use of Lawesson's reagent.

Method 1: The Mitsunobu Reaction

The Mitsunobu reaction is a versatile and widely used method for the conversion of primary and secondary alcohols to a variety of functional groups, including thioethers, with inversion of stereochemistry.[1][2] This is particularly advantageous when a specific stereoisomer is required. The reaction proceeds by activating the hydroxyl group with a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The activated hydroxyl group is then displaced by a suitable nucleophile, in this case, methanethiol or a salt thereof.

Reaction Scheme:

Caption: General scheme for the Mitsunobu reaction to synthesize 1-Boc-3-(methylthio)pyrrolidine.

Detailed Experimental Protocol (Mitsunobu Reaction):

-

Preparation: To a solution of 1-Boc-3-hydroxypyrrolidine (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add methanethiol (1.5 eq.) at 0 °C.

-

Reaction: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in THF to the reaction mixture at 0 °C.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1-Boc-3-(methylthio)pyrrolidine.

Method 2: Activation with a Sulfonyl Chloride Followed by Nucleophilic Substitution

An alternative two-step approach involves the activation of the hydroxyl group by converting it into a good leaving group, such as a mesylate or tosylate, followed by nucleophilic substitution with a methylthiolate salt.

Reaction Scheme:

Caption: Two-step synthesis via a mesylate intermediate.

Detailed Experimental Protocol (Two-Step Synthesis):

Step 1: Mesylation

-

Preparation: Dissolve 1-Boc-3-hydroxypyrrolidine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere and cool to 0 °C.

-

Reaction: Slowly add methanesulfonyl chloride (MsCl) (1.2 eq.) to the solution.

-

Monitoring: Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature. Monitor the reaction by TLC.

-

Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude mesylate, which is often used in the next step without further purification.

Step 2: Nucleophilic Substitution

-

Preparation: Dissolve the crude 1-Boc-3-(mesyloxy)pyrrolidine in a polar aprotic solvent such as dimethylformamide (DMF).

-

Reaction: Add sodium thiomethoxide (NaSMe) (1.5 eq.) and stir the mixture at room temperature until the reaction is complete as indicated by TLC.

-

Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Physicochemical Properties

The physicochemical properties of 1-Boc-3-(methylthio)pyrrolidine can be predicted based on its structure. The Boc protecting group imparts significant lipophilicity, while the pyrrolidine ring and the thioether moiety contribute to its overall polarity and potential for hydrogen bonding interactions (as a hydrogen bond acceptor).

Table 2: Predicted Physicochemical Properties of 1-Boc-3-(Methylthio)pyrrolidine

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₉NO₂S |

| Molecular Weight | 217.33 g/mol |

| XLogP3 | ~2.5 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bond Count | 3 |

These values are estimations and may vary from experimentally determined values.

Applications in Drug Discovery

While specific drugs containing the 1-Boc-3-(methylthio)pyrrolidine scaffold are not prevalent in the public domain, the broader class of substituted pyrrolidines and organic thioethers are of significant interest in medicinal chemistry.

The Pyrrolidine Scaffold in Biologically Active Molecules

The pyrrolidine ring is a key structural component in a wide range of biologically active compounds, including natural products and synthetic drugs.[3] Its conformational flexibility allows it to adopt various shapes to fit into the binding pockets of enzymes and receptors. Pyrrolidine derivatives have demonstrated a broad spectrum of pharmacological activities, including:

-

Anticancer and Antiviral Agents: The pyrrolidine scaffold is found in numerous compounds with cytotoxic and antiviral properties.[4][5]

-

Central Nervous System (CNS) Active Agents: The ability of the pyrrolidine ring to cross the blood-brain barrier makes it a valuable component in drugs targeting the CNS.[6]

-

Enzyme Inhibitors: The stereochemistry of substituted pyrrolidines can be fine-tuned to achieve potent and selective inhibition of various enzymes.

The Role of the Thioether Moiety

The introduction of a methylthio group at the 3-position of the pyrrolidine ring can significantly influence the molecule's pharmacological profile. Thioethers are known to participate in various biological interactions and can affect a compound's metabolic stability and pharmacokinetic properties. The sulfur atom can act as a hydrogen bond acceptor and engage in other non-covalent interactions within a protein's active site.

Potential Therapeutic Targets and Applications:

Based on the known activities of related compounds, 1-Boc-3-(methylthio)pyrrolidine and its derivatives could be explored as:

-

Inhibitors of proteases and kinases: The thioether moiety can be designed to interact with specific residues in the active sites of these enzymes.

-

Antimicrobial agents: Sulfur-containing heterocycles have a long history in the development of antibacterial and antifungal drugs.[7]

-

Modulators of ion channels and GPCRs: The overall shape and electronic properties of the molecule could allow for specific interactions with these membrane-bound proteins.

The synthesis of a library of analogs based on the 1-Boc-3-(methylthio)pyrrolidine scaffold would be a logical next step for researchers interested in exploring its therapeutic potential.

Safety and Handling

As with all laboratory chemicals, 1-Boc-3-(methylthio)pyrrolidine and its precursors should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling these compounds.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. The precursor, 1-Boc-3-hydroxypyrrolidine, is typically stored at 2-8°C.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

It is highly recommended to consult the Safety Data Sheet (SDS) for 1-Boc-3-hydroxypyrrolidine and other reagents used in the synthesis for detailed safety information.

Conclusion

References

-

Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

- Khan, I., et al. (2014). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1279-1283.

-

Journal of Pharmaceutical Negative Results. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Retrieved from [Link]

- Krajacic, M., et al. (2021). Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. Medicinal Chemistry Research, 30(2), 483-499.

- European Patent Office. (1988). Process for the preparation of a pyrrolidinol compound (EP 0269258 A2).

- MDPI. (2022). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 27(24), 8877.

-

Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

- MDPI. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. International Journal of Molecular Sciences, 23(19), 11285.

-

ResearchGate. (2013). Synthesis and biological evaluation of some thio containing pyrrolo [2,3-d] Pyrimidine derivatives for their anti-inflammatory and anti-microbial activities. Retrieved from [Link]

- National Center for Biotechnology Information. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(23), 7205.

- MDPI. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(23), 7175.

-

ResearchGate. (2011). Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis process of 1-N-BOC-3-hydroxypyrrolidine (CN102249971A).

-

ResearchGate. (2021). Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). Synthesis and Reactions of 3-Pyrrolidinones. Retrieved from [Link]

-

ResearchGate. (2018). Modification of organic compounds with Lawesson's reagent. Retrieved from [Link]

-

PubMed. (2010). Synthesis and biological evaluation of some thio containing pyrrolo [2,3-d]pyrimidine derivatives for their anti-inflammatory and anti-microbial activities. Retrieved from [Link]

-

ResearchGate. (2019). Use of Lawesson's Reagent in Organic Syntheses. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

- Google Patents. (n.d.). The synthetic method of N-Boc-3- pyrrolidine formaldehyde (CN106588738B).

- Google Patents. (n.d.). United States Patent Office.

-

Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

-

PubMed. (2001). Synthesis and evaluation of potent pyrrolidine H(3) antagonists. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. experts.umn.edu [experts.umn.edu]

- 5. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold [mdpi.com]

- 6. pnrjournal.com [pnrjournal.com]

- 7. researchgate.net [researchgate.net]

Comprehensive Stability & Storage Protocol: 1-Boc-3-(Methylthio)pyrrolidine

[1]

Part 1: Executive Technical Summary[1]

1-Boc-3-(Methylthio)pyrrolidine is a bifunctional chiral building block utilized primarily in the synthesis of pharmaceutical intermediates requiring a pyrrolidine scaffold with a sulfur handle.[1] Its utility is defined by two orthogonal reactive sites: the protected secondary amine (Boc-N) and the nucleophilic sulfide (-SMe).[1]

However, this dual functionality introduces competing instability mechanisms . The sulfide moiety is highly susceptible to oxidative degradation, while the carbamate (Boc) group is sensitive to Lewis and Brønsted acids.

Core Storage Directive: To maintain purity >98% over 12 months, this compound must be stored at -20°C under an inert atmosphere (Argon/Nitrogen) in amber glass . Failure to exclude oxygen will result in the irreversible formation of sulfoxides, while exposure to trace acids or moisture can trigger premature deprotection.

Part 2: Physicochemical Profile & Vulnerability Analysis

Understanding the physical state and chemical vulnerabilities is the first step in establishing a robust handling protocol.

Chemical Identity

| Property | Specification |

| IUPAC Name | tert-Butyl 3-(methylthio)pyrrolidine-1-carboxylate |

| CAS Number | 164666-07-3 |

| Molecular Formula | C₁₀H₁₉NO₂S |

| Molecular Weight | 217.33 g/mol |

| Physical State | Viscous oil or low-melting solid (dependent on enantiomeric purity) |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in Water |

Degradation Mechanisms

The stability profile is governed by two primary vectors: S-Oxidation and N-Deprotection .[1]

Mechanism A: Oxidative Degradation (The "Sulfur Drift")

The sulfur atom in the methylthio group is electron-rich. Upon exposure to atmospheric oxygen, especially in the presence of light or trace metal ions, it oxidizes to the sulfoxide (S=O) and eventually the sulfone (O=S=O).

-

Impact: Drastic change in polarity and solubility; interference in subsequent metal-catalyzed cross-coupling reactions.[1]

-

Detection: Sulfoxides are significantly more polar and will streak on TLC plates or elute earlier in reverse-phase HPLC.[1]

Mechanism B: Acid-Catalyzed Hydrolysis

The tert-butyloxycarbonyl (Boc) group is acid-labile.[1][2] While stable to base and mild nucleophiles, contact with acidic vapors (e.g., HCl fumes in a shared fridge) or acidic residues on glassware will cleave the Boc group, releasing the free amine and isobutylene gas.

Visualization of Degradation Pathways

The following diagram illustrates the chemical fate of the molecule under improper storage conditions.

Figure 1: Primary degradation pathways.[1] The red path indicates oxidation (preventable by inert gas), and the yellow path indicates acid hydrolysis (preventable by isolation).

Part 3: Storage & Handling Protocols[1]

This protocol is designed to be self-validating. If the compound changes appearance (darkening) or solubility (becoming water-soluble), the protocol has been breached.

Long-Term Storage (Archive > 1 Month)

For maintaining the integrity of the "Golden Batch" or bulk inventory.

-

Container Selection: Use borosilicate glass vials with Teflon-lined screw caps. Avoid polyethylene (PE) or polypropylene (PP) containers for long-term storage, as they are permeable to oxygen over time.[1]

-

Atmosphere: The headspace must be purged with dry Argon or Nitrogen. Argon is preferred as it is heavier than air and forms a more stable "blanket" over the substance.

-

Temperature: Store at -20°C ± 5°C .

-

Why: Low temperature kinetically inhibits the auto-oxidation of the sulfur.

-

-

Light Protection: Wrap the vial in aluminum foil or use amber glass to prevent photo-oxidation.

Short-Term Handling (Active Use)

When the compound is on the bench for synthesis.

-

Equilibration: Allow the frozen vial to warm to room temperature before opening .

-

Causality: Opening a cold vial condenses atmospheric moisture onto the product. This water can hydrolyze the Boc group over time or introduce variability in weighing.

-

-

Sampling:

-

If Liquid/Oil: Use a clean, dry glass pipette. Avoid plastic tips if possible, or use high-quality PP tips to minimize leaching.[1]

-

If Solid: Use a stainless steel spatula. Clean immediately after use to prevent sulfur corrosion of the tool.

-

-

Re-Sealing: Flush the headspace with a gentle stream of Nitrogen/Argon before screwing the cap back on. Parafilm is recommended as a secondary seal to prevent loosening due to thermal contraction in the freezer.

Application Workflow Diagram

Figure 2: Standard Operating Procedure (SOP) for retrieving and dispensing the compound.

Part 4: Quality Control & Purification

Do not assume purity based on the label. Verify before committing to expensive steps.

Rapid QC Methods

| Method | Diagnostic Signal | Pass Criteria |

| TLC | Silica Gel (Hexane:EtOAc 3:1) | Single spot. Sulfoxide impurities will stay near the baseline (much more polar). |

| 1H-NMR | Methylthio peak (-SCH3 ) | Sharp singlet around 2.1 ppm.[1] If oxidized, this peak shifts downfield (approx 2.6-2.8 ppm for S=O).[1] |

| Appearance | Visual Inspection | Colorless oil or white solid. Yellowing indicates oxidation or amine degradation. |

Rescue Protocol (Re-Purification)

If the compound has partially degraded (sulfoxide formation < 10%):

-

Dissolution: Dissolve in a minimal amount of Hexane/Ethyl Acetate (9:1).

-

Filtration: Pass through a short pad of silica gel. The non-polar sulfide will elute quickly, while the polar sulfoxide/sulfone impurities will stick to the silica.

-

Concentration: Evaporate solvent under reduced pressure (keep bath < 40°C).

Part 5: Safety & Regulatory (SDS Highlights)

-

Signal Word: Warning

-

Hazard Statements:

-

Odor Warning: Like many alkyl sulfides, this compound may have a characteristic "cabbage" or garlic-like odor.[1] Handle in a fume hood to maintain lab hygiene.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4416939, 1-Boc-3-pyrrolidinol (Analogous Structure).[1] Retrieved from [Link][1]

- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press.

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Authoritative source on Boc group stability and cleavage conditions).

Navigating the Chemical Space of 3-Substituted Boc-Pyrrolidines

Executive Summary

The pyrrolidine scaffold is a cornerstone of medicinal chemistry, appearing in approximately 60% of FDA-approved small molecule drugs containing a nitrogen heterocycle.[1] While 2-substituted pyrrolidines (proline derivatives) are abundant due to the chiral pool availability of L-proline, 3-substituted pyrrolidines represent a distinct and underutilized chemical space.

This guide explores the strategic value of the 3-position vector, specifically within N-Boc-pyrrolidine architectures. We examine the shift from "flat" aromatic compounds to high-Fsp³ scaffolds ("Escaping Flatland") and detail three distinct synthetic methodologies: Pd-catalyzed hydroarylation , Negishi cross-coupling , and [3+2] cycloadditions .

Strategic Rationale: The "3-Vector" Advantage

Escaping Flatland (Fsp³ Correlation)

Modern drug discovery emphasizes increasing the fraction of sp³-hybridized carbons (

-

2-Substitution (Proline-like): The substituent is adjacent to the nitrogen, often creating steric clash with the N-protecting group (e.g., Boc) and directing vectors parallel to the peptide backbone.

-

3-Substitution (Beta-position): This vector is orthogonal to the N-C axis, projecting substituents into a unique region of the protein binding pocket. This allows for the exploration of "deep" pockets without the conformational rigidity imposed by 2-substitution.

Stereochemical Diversity

Unlike the 2-position, which is easily epimerized under basic conditions (via enolization), the 3-position is stereochemically stable. This stability allows for the rigorous maintenance of chiral integrity during library synthesis.

Figure 1: Strategic comparison of substitution vectors on the pyrrolidine ring.

Synthetic Methodologies

We categorize the synthesis of 3-substituted Boc-pyrrolidines into three primary workflows based on the starting material and mechanism.

Route A: The "Modern" Approach (Hydroarylation)

Mechanism: Reductive Mizoroki-Heck Reaction. Source: Sweeney et al. (2018). Concept: Instead of functionalizing a saturated ring (difficult C-H activation) or reducing a pyrrole (aromatic stability), this route utilizes N-Boc-3-pyrroline . Under Pd-catalysis with a hydride source, aryl halides add across the double bond with high regioselectivity for the 3-position.

Route B: The "Building Block" Approach (Cross-Coupling)

Mechanism: Negishi Coupling.[3] Source: Standard Medicinal Chemistry (e.g., Merck/Pfizer libraries). Concept: Utilizing commercially available 3-iodo-N-Boc-pyrrolidine . This allows for the rapid generation of 3-aryl libraries using aryl-zinc reagents. Unlike the Campos method (which lithiates the 2-position), this approach retains the 3-position fidelity.

Route C: The "De Novo" Approach (Cycloaddition)

Mechanism: 1,3-Dipolar Cycloaddition ([3+2]). Source: Classic Organic Synthesis. Concept: Reaction of azomethine ylides with electron-deficient alkenes. This is the method of choice when the pyrrolidine ring requires dense functionalization (e.g., 3,4-disubstitution or quaternary centers).

Figure 2: Decision tree for synthetic routes to 3-substituted pyrrolidines.

Experimental Protocols

Protocol 1: Pd-Catalyzed Hydroarylation (Sweeney Method)

Best for: Direct installation of aryl groups onto the pyrrolidine core from alkenes.

Reagents:

-

Substrate: N-Boc-3-pyrroline (1.0 equiv)

-

Coupling Partner: Aryl Bromide (1.5 equiv)

-

Catalyst: PdCl₂ (5 mol%)[4]

-

Ligand: P(o-Tol)₃ (7.5 mol%)[4]

-

Additive: Cu(OTf)₂ (10 mol%) - Critical for suppressing alkene isomerization.

-

Base/Reductant: N,N-Dimethylpiperazine (5.0 equiv)

-

Solvent: Acetonitrile (MeCN)

Workflow:

-

Preparation: In a glovebox or under strict N₂ atmosphere, charge a reaction vial with PdCl₂, P(o-Tol)₃, and Cu(OTf)₂.

-

Solvation: Add anhydrous MeCN (0.2 M concentration relative to substrate).

-

Addition: Add the N-Boc-3-pyrroline, the Aryl Bromide, and finally the N,N-Dimethylpiperazine.

-

Reaction: Seal the vial and heat to 100°C for 16 hours.

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with saturated NH₄Cl (to remove Cu salts) and brine.

-

Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).

Validation:

-

TLC: Look for the disappearance of the UV-active aryl bromide and the appearance of a new, less polar spot (the pyrrolidine).

-

NMR: The product is saturated. Confirm the loss of alkene protons (5.7-5.9 ppm) and the appearance of the C3-methine proton (typically 3.2-3.5 ppm depending on shielding).

Protocol 2: Negishi Coupling of 3-Iodo-N-Boc-Pyrrolidine

Best for: High-throughput library generation using commercial organozinc reagents.

Reagents:

-

Substrate: 3-Iodo-N-Boc-pyrrolidine (1.0 equiv)

-

Nucleophile: Aryl-Zinc Bromide (0.5 M in THF, 1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) or Pd₂(dba)₃/SPhos for sterically hindered aryls.

-

Solvent: Anhydrous THF

Workflow:

-

Activation: (Optional) If preparing the organozinc in situ from Aryl Bromide, use Zn dust activated with 1,2-dibromoethane and TMSCl in THF.

-

Coupling Setup: In a Schlenk flask under Argon, dissolve 3-Iodo-N-Boc-pyrrolidine and Pd(dppf)Cl₂ in anhydrous THF.

-

Addition: Add the Aryl-Zinc reagent dropwise via syringe at room temperature. Note: Exotherm is possible.

-

Heating: Heat the mixture to 60°C for 4-12 hours. Monitor by LC-MS.

-

Quench: Cool to 0°C and quench carefully with saturated NH₄Cl.

-

Extraction: Extract with EtOAc (3x). Wash combined organics with water and brine.

-

Purification: Flash chromatography.

Why this works: The 3-iodo position is less sterically hindered than the 2-position, allowing for faster oxidative addition. The use of Boc-protection prevents catalyst poisoning by the amine.

Comparative Data Analysis

| Feature | Hydroarylation (Route A) | Negishi Coupling (Route B) | [3+2] Cycloaddition (Route C) |

| Starting Material | N-Boc-3-Pyrroline | 3-Iodo-N-Boc-Pyrrolidine | Azomethine Ylide + Alkene |

| Key Bond Formed | C(sp³)-C(sp²) | C(sp³)-C(sp²) | C(sp³)-C(sp³) + Ring Form |

| Atom Economy | High (Additive) | Moderate (Stoichiometric Zn) | High |

| Stereocontrol | Substrate Control (trans) | Retention (if chiral SM used) | High (Diastereoselective) |

| Primary Utility | 3-Aryl Derivatives | Library Diversity | Complex/Fused Scaffolds |

References

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

-

Sweeney, J. B., Doulcet, J., & Thapa, B. (2018).[5] Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation.[1][5][6][7] ChemRxiv. Link

-

Campos, K. R., et al. (2006).[8][9][10] Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine.[9][10][11] Journal of the American Chemical Society.[9][12] Link (Cited for contrast: C2 vs C3 selectivity).

-

Berry, J. (2022). Iridium-Catalyzed C-H Borylation.[13] University of Illinois Chemical Sciences. Link

-

Negishi, E. (1977).[8][12] Selective Carbon-Carbon Bond Formation via Transition Metal Catalysis. Nobel Lecture Context. Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Negishi coupling - Wikipedia [en.wikipedia.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. research.lancaster-university.uk [research.lancaster-university.uk]

- 8. Negishi Coupling [organic-chemistry.org]

- 9. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine [organic-chemistry.org]

- 10. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 13. Regiochemical Switching in Ir-Catalyzed C-H Borylation by Altering Ligand Loadings of N,B-Type Diboron Species - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Strategic Functionalization of the Pyrrolidine Ring in 1-Boc-3-(Methylthio)pyrrolidine for Accelerated Drug Discovery

An Application and Protocol Guide

Abstract

The pyrrolidine scaffold is a cornerstone of modern medicinal chemistry, present in a significant percentage of FDA-approved small-molecule drugs.[1] Its non-planar, sp³-rich structure provides an excellent platform for exploring three-dimensional chemical space, a critical factor for enhancing potency, selectivity, and pharmacokinetic properties.[2][3] This guide provides a detailed exploration of the chemical derivatization of 1-Boc-3-(methylthio)pyrrolidine, a versatile building block. We will move beyond simple procedural lists to explain the mechanistic rationale behind key transformations, offering researchers, scientists, and drug development professionals a robust toolkit for creating novel and diverse libraries of 3-substituted pyrrolidines. The protocols herein focus on leveraging the methylthio group as a versatile functional handle, enabling oxidation to sulfoxides and sulfones, which in turn serve as precursors for Pummerer rearrangements and nucleophilic substitutions.

Introduction: The Strategic Value of the 3-Substituted Pyrrolidine

The 3-substituted pyrrolidine motif is a privileged structure found in numerous biologically active compounds, including inhibitors of dipeptidyl peptidase IV (DPP-IV), k-opioid agonists, and various agents targeting the central nervous system.[4][5] The strategic importance of 1-Boc-3-(methylthio)pyrrolidine lies in the latent reactivity of the C3-sulfur bond. The sulfur atom can be readily oxidized, transforming a relatively inert thioether into highly reactive sulfoxide and sulfone intermediates. This unlocks a diverse range of subsequent functionalization reactions at the C3 position, providing a powerful and efficient route to novel chemical entities.

This document outlines three primary pathways for the functionalization of 1-Boc-3-(methylthio)pyrrolidine, providing detailed, validated protocols for each key transformation.

Sources

- 1. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. chemrxiv.org [chemrxiv.org]

Application Notes and Protocols for C-H Activation Strategies of 1-Boc-3-(Methylthio)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of Substituted Pyrrolidines

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The ability to selectively functionalize this saturated heterocycle through C-H activation offers a powerful and atom-economical approach to generate novel analogues with enhanced properties. This guide provides a detailed exploration of potential C-H activation strategies for 1-Boc-3-(methylthio)pyrrolidine, a versatile building block. By leveraging the directing capabilities of the endocyclic methylthio group, we can envision regioselective functionalization at positions that are otherwise challenging to access through traditional synthetic methods.

This document, intended for researchers in organic synthesis and drug development, will delve into the mechanistic rationale behind proposed strategies, provide detailed experimental protocols, and offer insights into expected outcomes based on established precedents in the field of C-H activation.

The Strategic Role of Directing Groups in Pyrrolidine C-H Activation

The inherent challenge in the C-H functionalization of saturated rings like pyrrolidine lies in controlling the regioselectivity.[1] The molecule presents multiple C-H bonds with similar reactivity. To overcome this, the use of directing groups, which coordinate to a metal catalyst and position it in proximity to a specific C-H bond, has become a paramount strategy.[2]

In our target molecule, 1-Boc-3-(methylthio)pyrrolidine , we have two key functional groups that can influence the course of a C-H activation reaction:

-

The N-Boc group: The bulky tert-butoxycarbonyl (Boc) protecting group can sterically hinder the C-H bonds at the C2 and C5 positions (α-positions). While N-Boc groups are not typically strong directing groups themselves, their steric presence can influence the regioselectivity by favoring less hindered sites.[3]

-

The C3-Methylthio group: The sulfur atom of the methylthio group possesses lone pairs of electrons that can coordinate to a transition metal catalyst. This coordination is expected to direct the catalyst towards the C-H bonds in its vicinity, primarily at the C2 and C4 positions. The formation of a stable five- or six-membered metallacycle is a key driving force for such directed C-H activation.[4][5]

Based on these features, we can propose several catalytic strategies to achieve regioselective C-H functionalization of 1-Boc-3-(methylthio)pyrrolidine.

Proposed Strategy 1: Palladium-Catalyzed C-H Arylation

Palladium catalysis is a workhorse in C-H activation chemistry.[2] The thioether moiety can act as a directing group to facilitate the arylation of adjacent C-H bonds.[6] Given the substitution pattern, we can anticipate a competition between functionalization at the C2 and C4 positions.

Mechanistic Rationale

The proposed catalytic cycle, illustrated below, likely proceeds through a concerted metalation-deprotonation (CMD) pathway. The sulfur atom of the methylthio group coordinates to the Pd(II) catalyst, bringing it into close proximity to the C-H bonds at C2 and C4. Formation of a five-membered palladacycle would favor C2 activation, while a six-membered palladacycle would be required for C4 activation. The relative stability of these intermediates will dictate the regioselectivity. Subsequent oxidative addition of an aryl halide, followed by reductive elimination, would furnish the arylated pyrrolidine and regenerate the active Pd(II) catalyst.

Caption: Proposed Catalytic Cycle for Pd-Catalyzed C-H Arylation.

Experimental Protocol: Palladium-Catalyzed C-H Arylation

This protocol is adapted from established procedures for thioether-directed C-H functionalization.[6]

Materials:

-

1-Boc-3-(methylthio)pyrrolidine

-

Aryl iodide or bromide (e.g., 4-iodoanisole)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Anhydrous solvent (e.g., toluene, 1,4-dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere, add 1-Boc-3-(methylthio)pyrrolidine (1.0 equiv), the aryl halide (1.2 equiv), Pd(OAc)₂ (5-10 mol%), and K₂CO₃ (2.0 equiv).

-

Add the anhydrous solvent (to achieve a concentration of 0.1-0.2 M).

-

Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of Celite to remove inorganic salts.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation: Expected Outcomes and Regioselectivity

The regioselectivity of this reaction is a key point of investigation. Below is a table summarizing the potential products and factors influencing their formation.

| Product | Position of Arylation | Expected Metallacycle Intermediate | Factors Favoring Formation |

| Product A | C2 | 5-membered | Kinetically favored due to smaller ring size. |

| Product B | C4 | 6-membered | May be thermodynamically more stable depending on steric factors. |

| Product C | C5 | 5-membered | Possible, but may be disfavored due to steric hindrance from the Boc group. |

Proposed Strategy 2: Rhodium-Catalyzed C-H Olefination

Rhodium catalysts are also highly effective for C-H activation, particularly for coupling with alkenes (olefination).[7] The thioether directing group is known to be compatible with rhodium catalysis.[7][8]

Mechanistic Rationale

Similar to the palladium-catalyzed reaction, the proposed mechanism involves initial coordination of the Rh(III) catalyst to the sulfur atom. A CMD step then leads to the formation of a rhodacycle intermediate. Insertion of the olefin into the Rh-C bond, followed by β-hydride elimination, would yield the olefinated product and a Rh-H species. The active Rh(III) catalyst is regenerated by an oxidant.

Caption: Proposed Catalytic Cycle for Rh-Catalyzed C-H Olefination.

Experimental Protocol: Rhodium-Catalyzed C-H Olefination

This protocol is based on known rhodium-catalyzed C-H olefination reactions directed by thioethers.[7]

Materials:

-

1-Boc-3-(methylthio)pyrrolidine

-

Alkene (e.g., ethyl acrylate)

-

[RhCp*Cl₂]₂ or a similar Rh(III) precursor

-

Silver acetate (AgOAc) or another silver salt as an oxidant

-

Anhydrous solvent (e.g., 1,2-dichloroethane (DCE))

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a sealed tube under an inert atmosphere, combine 1-Boc-3-(methylthio)pyrrolidine (1.0 equiv), the alkene (1.5-2.0 equiv), [RhCp*Cl₂]₂ (2.5 mol%), and AgOAc (2.0 equiv).

-

Add the anhydrous solvent (to achieve a concentration of 0.1 M).

-

Heat the reaction mixture at 80-100 °C for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with dichloromethane and filter through a plug of silica gel, eluting with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel.

Trustworthiness and Self-Validation

The protocols described above are based on well-established principles of transition metal-catalyzed C-H activation and are adapted from peer-reviewed literature. To ensure the trustworthiness and validity of the experimental results, the following steps are crucial:

-

Characterization of Products: The structure and regiochemistry of the functionalized pyrrolidine products must be unambiguously determined using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. 2D NMR techniques such as COSY and HMBC can be invaluable for confirming the position of the new substituent.

-

Control Experiments: To confirm the role of the catalyst and the directing group, control experiments should be performed. For instance, running the reaction without the palladium or rhodium catalyst should result in no product formation. Similarly, a substrate lacking the methylthio group would be expected to show low reactivity or a different regioselectivity.

-

Optimization of Reaction Conditions: The provided protocols offer a starting point. For any new substrate, optimization of parameters such as catalyst loading, base, solvent, temperature, and reaction time is essential to maximize the yield and selectivity.

Conclusion and Future Outlook

The C-H activation of 1-Boc-3-(methylthio)pyrrolidine presents an exciting opportunity for the efficient synthesis of novel and potentially valuable substituted pyrrolidine derivatives. The strategies outlined in this guide, leveraging the directing ability of the methylthio group with palladium and rhodium catalysts, provide a solid foundation for further exploration. The regiochemical outcome of these reactions will be of particular interest and will contribute to a deeper understanding of the factors governing selectivity in C-H activation of saturated heterocycles. Successful implementation of these methods will undoubtedly expand the synthetic toolbox for medicinal chemists and researchers in the life sciences.

References

-

Thioether-Directed Selective C4 C-H Alkenylation of Indoles under Rhodium Catalysis. Organic Letters, 2018.

-

Thioether-enabled palladium-catalyzed atroposelective C–H olefination for N–C and C–C axial chirality. Chemical Science, 2022.

-

Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether. Journal of the American Chemical Society, 2012.

-

Rhodium and Iridium Mediated C-H and O-H Bond Activation of Two Schiff Base Ligands: Synthesis, Characterization and Catalytic Properties of the Organometallic Complexes. Frontiers in Chemistry, 2021.

-

Ru-Mediated and Sulfur-Directed ortho-C–H Activation of Benzyl Thioethers with Internal Alkynes and Selective Hydrothiolation of Acetylene Dicarboxylates. Chemistry – An Asian Journal, 2021.

-

Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 2011.

-

THIOETHER LIGAND-PROMOTED CATALYTIC C–H FUNCTIONALIZATION AND MECHANISTIC INVESTIGATIONS. Princeton University, 2019.

-

Regio- and Stereospecific Synthesis of C-3 Functionalized Proline Derivatives by Palladium Catalyzed Directed C(sp3)–H Arylation. Organic Letters, 2014.

-

Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters, 2018.

-

Transition-metal-catalyzed remote C–H functionalization of thioethers. Organic & Biomolecular Chemistry, 2022.

-

Thioether-enabled palladium-catalyzed atroposelective C–H olefination for N–C and C–C axial chirality. Chemical Science, 2022.

-

Transient imine directing groups for the C–H functionalisation of aldehydes, ketones and amines: an update 2018–2020. Organic & Biomolecular Chemistry, 2020.

-

Redox-Triggered α-C–H Functionalization of Pyrrolidines: Synthesis of Unsymmetrically 2,5-Disubstituted Pyrrolidines. Organic Letters, 2019.

-